Piperidin-1-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-hydroxypiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c7-6-4-2-1-3-5-6/h7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPFBGKZCCBZDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9063611 | |
| Record name | N-Hydroxypiperidine | |
| Source | EPA DSSTox | |
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Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic fine crystals and fragments; [Sigma-Aldrich MSDS] | |
| Record name | N-Hydroxypiperidine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
4801-58-5 | |
| Record name | 1-Hydroxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4801-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N-Hydroxypiperidine | |
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| Record name | Piperidine, 1-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | N-Hydroxypiperidine | |
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| Record name | Piperidin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-Hydroxypiperidine | |
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Advanced Synthetic Methodologies for Piperidin 1 Ol and Its Derivatives
Stereoselective and Enantioselective Synthesis Strategies
Achieving control over the stereochemistry of the piperidine (B6355638) ring is crucial for synthesizing biologically active molecules, as different stereoisomers can exhibit distinct pharmacological profiles. Several strategies have been developed to address this challenge, employing various catalytic systems and synthetic protocols.
Gold-Catalyzed Cyclization for Piperidin-4-ols Synthesis
Gold catalysis has emerged as a powerful tool in organic synthesis, particularly for the activation of alkynes and the subsequent cyclization reactions. mdpi.com A notable application in piperidine synthesis involves the gold-catalyzed cyclization of N-homopropargyl amides, providing a modular and stereoselective route to substituted piperidin-4-ols. thieme-connect.comnih.gov This one-pot procedure typically involves a gold-catalyzed cyclization of the amide substrate, followed by chemoselective reduction and a spontaneous Ferrier rearrangement. thieme-connect.comnih.govresearchgate.net This sequence allows for the formation of the piperidine ring with control over diastereoselectivity, offering a flexible approach to these valuable building blocks. thieme-connect.comnih.gov For instance, a gold(I) complex has been employed in the oxidative amination of non-activated alkenes to form substituted piperidines, proceeding via a difunctionalization of the double bond with simultaneous N-heterocycle formation and introduction of an O-substituent. nih.govresearchgate.net
Asymmetric Synthesis Approaches Employing Chiral Auxiliaries and Catalysts
Asymmetric synthesis is paramount for obtaining enantiomerically pure piperidines. Various strategies utilizing chiral auxiliaries and catalysts have been explored. One approach involves the asymmetric hydrogenation of substituted pyridines using an auxiliary-based method, enabling the stereoselective formation of piperidines with multiple chiral centers. This method can achieve high enantiomeric excess and allows for the recovery and recycling of the chiral auxiliary. Another strategy involves metal-catalyzed enantioselective [4+2] cycloaddition reactions between 1-azadienes and nitroalkenes. thieme-connect.com For example, a zinc-catalyzed process employing a chiral bis(oxazolinylphenyl)amide (BOPA) ligand has been shown to yield substituted piperidines with high enantioselectivity and diastereoselectivity. thieme-connect.com Chiral organolithium compounds in the presence of chiral ligands have also been utilized in catalytic dynamic resolution processes for the enantioselective synthesis of piperidine alkaloids and medicinal compounds. uark.edu Furthermore, asymmetric synthesis can be achieved through the use of chiral phosphoric acids as organocatalysts in reactions such as the asymmetric epoxidation of alkenyl aza-heteroarenes. mdpi.com
Intramolecular Reductive Amination Protocols
Intramolecular reductive amination is a widely used method for the construction of nitrogen-containing heterocycles, including piperidines. researchgate.netumh.es This reaction typically involves the condensation of a carbonyl group with an amine followed by the reduction of the resulting imine or iminium ion. researchgate.net The intramolecular variant is particularly effective for ring closure. nih.govchim.it The double reductive amination (DRA) reaction on dicarbonyl compounds represents a straightforward tool to efficiently access the piperidine skeleton. chim.it This method often utilizes sugar-derived dicarbonyl substrates, which helps in establishing the desired absolute configurations of hydroxyl groups, and the use of various amines provides versatility for synthesizing N-substituted polyhydroxypiperidines. chim.it Intramolecular reductive amination protocols have been applied to the synthesis of polyhydroxypiperidine iminosugars, which are structurally related to carbohydrates and exhibit diverse biological activities. researchgate.netumh.eschim.it
De Novo Piperidine Ring Formation Approaches
Beyond the functionalization of existing rings or cyclization of acyclic precursors, methods that construct the piperidine ring from simpler, non-cyclic starting materials represent de novo approaches.
Hydrogenation and Reduction of N-Heteroaromatic Precursors
The catalytic hydrogenation of pyridine (B92270) and its derivatives is a fundamental method for synthesizing piperidines. nih.govmdpi.comacs.orgdtic.mil This process typically involves the reduction of the aromatic pyridine ring to the saturated piperidine ring using hydrogen gas in the presence of a metal catalyst. mdpi.comacs.orgdtic.mil While traditional methods often require harsh conditions like high temperature and pressure, recent advancements have focused on developing milder and more selective hydrogenation protocols using various transition metal catalysts, including rhodium, ruthenium, cobalt, and iridium. nih.govmdpi.comacs.orgosti.govliverpool.ac.ukorganic-chemistry.org Electrochemical hydrogenation of pyridines at ambient temperature and pressure using a membrane electrode assembly with an anion-exchange membrane has also been demonstrated as an energy-efficient alternative. acs.org Transfer hydrogenation, employing organic molecules or other hydrogen sources like borane-ammonia, offers a safe and operationally simple alternative to using hydrogen gas. liverpool.ac.ukorganic-chemistry.org
Intramolecular Cyclization and Cascade Reactions
Intramolecular cyclization is a fundamental strategy for constructing cyclic systems like piperidines. This approach involves a reaction between two functional groups within the same molecule, leading to ring formation. Various types of intramolecular cyclization reactions have been employed in piperidine synthesis. For instance, radical intramolecular cyclization of linear amino-aldehydes catalyzed by cobalt(II) has been reported to yield piperidines, although competitive processes can lead to byproduct formation. nih.govmdpi.com Another approach involves the intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes, which proceeds via acid-mediated alkyne functionalization and iminium ion formation, followed by reduction to form the piperidine ring. nih.govmdpi.com
Cascade reactions, which involve a sequence of reactions occurring without isolation of intermediates, offer an efficient pathway to complex piperidine structures in a single process. An iron-catalyzed reductive amination of ω-amino fatty acids, for example, utilizes phenylsilane (B129415) to promote imine formation and reduction, initiating a cyclization that yields piperidines. nih.gov Gold(I)-catalyzed intramolecular dearomatization/cyclization of 1,6-enynes has also been explored for the synthesis of polysubstituted alkylidene piperidines via a complex radical cascade. nih.gov Furthermore, iridium(III)-catalyzed sequential cascades involving hydroxyl oxidation, amination, and imine reduction have been developed for the stereoselective synthesis of substituted piperidines, with water as a solvent preventing racemization. nih.gov
Diastereoselective preparation of polysubstituted N-hydroxypiperidines has been achieved through intramolecular reductive cyclization of monoximes derived from 1,5-diketones using sodium cyanoborohydride (NaBH3CN). ajchem-a.compsu.eduresearchgate.net This method provides N-hydroxy piperidine products, which include the Piperidin-1-ol structural motif. The reaction typically yields a single diastereomer with equatorial substituents. psu.edu
Multi-Component Reactions for Piperidine Scaffold Assembly
Multi-component reactions (MCRs) are powerful tools for the convergent synthesis of complex molecules, allowing the assembly of the piperidine scaffold from three or more starting materials in a single pot. This approach offers advantages such as atom economy, time efficiency, and the avoidance of protection-deprotection steps. niscpr.res.in
Various MCRs have been developed for the synthesis of highly functionalized piperidine derivatives. One-pot, three-component reactions involving aromatic aldehydes, amines, and acetoacetic esters have been catalyzed by substances like tetrabutylammonium (B224687) tribromide (TBATB) or aqua-compatible ZrOCl2·8H2O in ethanol (B145695). taylorfrancis.com These reactions provide functionalized piperidine scaffolds. taylorfrancis.com Another efficient one-pot multicomponent procedure utilizes ferric hydrogen sulfate-supported silica-coated magnetic nanoparticles (NiFe2O4@SiO2-FHS) as a recyclable green catalyst for the synthesis of functionalized piperidines from aromatic aldehydes, substituted anilines, and ethyl acetoacetate. scholarsportal.info Sulfamic acid has also been identified as an efficient and cost-effective heterogeneous catalyst for the one-pot multicomponent synthesis of densely functionalized piperidine derivatives from amines, aldehydes, and β-keto esters. niscpr.res.in The use of cerium(IV) triflate has also been reported for the diastereoselective synthesis of highly functionalized piperidines through the condensation of β-keto-esters, aromatic aldehydes, and anilines. researchgate.net
Deep Eutectic Solvents (DESs), such as a mixture of glucose and choline (B1196258) chloride, have been employed as environmentally friendly media for the preparation of 2,6-diarylpiperidin-4-ones through a reaction involving benzaldehyde (B42025) derivatives, ketones, and ammonia. researchgate.net This method offers an atom-efficient pathway and good to excellent yields. researchgate.net
Aza-Achmatowicz Rearrangements for Piperidine Ring Construction
The aza-Achmatowicz rearrangement is a significant oxidative ring expansion reaction that transforms α-heterofunctionalized furans into functionalized dihydropyridinones, which can serve as versatile intermediates for the synthesis of substituted piperidines. nih.govresearchgate.netthieme-connect.com This rearrangement involves the oxidative cleavage of a furan (B31954) ring followed by intramolecular cyclization. nih.gov
The aza-Achmatowicz reaction provides a facile entry into functionalized piperidines and piperidinones. researchgate.netrsc.org The resulting dihydropyridinones contain ample synthetic opportunities for further functionalization. researchgate.net For example, palladium-catalyzed arylation of aza-Achmatowicz rearrangement products with arylboronic acids enables the synthesis of highly functionalized 2-arylpiperidines. organic-chemistry.org This method utilizes renewable furfurylamine (B118560) derived from biomass, contributing to a greener approach. organic-chemistry.org The reaction proceeds under mild acidic conditions and tolerates a wide range of functional groups. rsc.org
The aza-Achmatowicz oxidation has been employed as a key step in the synthesis of hydroxylated piperidine alkaloids, such as cis-2,3,6-trisubstituted piperidines. acs.org The stereochemical outcome of subsequent reduction steps can be influenced by steric hindrance, leading to diastereoselective formation of piperidin-3-ol derivatives. nih.gov
Green Chemistry and Sustainable Synthetic Protocols
The principles of green chemistry are increasingly being applied to the synthesis of piperidines and their derivatives to minimize environmental impact. This involves the development of sustainable synthetic protocols, including the careful selection of solvents and the design of environmentally benign catalysts.
Solvent Effects on Reaction Efficiency and Selectivity
The choice of solvent plays a crucial role in the efficiency, selectivity, and environmental footprint of chemical reactions. In the synthesis of piperidines, solvent effects can influence reaction rates, chemical equilibrium, chemoselectivity, and stereoselectivity. ajgreenchem.comajgreenchem.com
Studies on the synthesis of substituted piperidines through multi-component reactions have investigated the effect of various organic solvents. For instance, in the synthesis of bis-spiro piperidine derivatives, dichloromethane (B109758) has shown significant improvement in yield and reaction time compared to other solvents like trichloromethane, n-hexane, ethanol, acetone, and water. rsc.org However, for other piperidine synthesis reactions, ethanol has demonstrated good effects on accelerating the reaction rate compared to methanol (B129727), and it is considered an environmentally preferable green solvent due to its renewability. ajgreenchem.comajgreenchem.com
In intramolecular cyclization reactions, the solvent can also impact diastereoselectivity. For example, in the synthesis of N-benzylpiperidine N-oxides via a reverse-Cope cyclisation, the choice of solvent has been shown to manipulate the diastereoselectivity of the process. thieme-connect.com
Deep Eutectic Solvents (DESs) and Room Temperature Ionic Liquids (RTILs) are emerging as green alternatives to traditional organic solvents in piperidine synthesis. researchgate.netscholarsresearchlibrary.com These media offer advantages such as low volatility, thermal stability, and recyclability, contributing to more sustainable processes. researchgate.netscholarsresearchlibrary.com Polyethylene glycols (PEGs) have also been used as green solvents for the synthesis of spiropiperidine derivatives via multicomponent reactions. acs.org
Catalyst Development for Environmentally Benign Syntheses
The development of efficient and environmentally benign catalysts is a key aspect of green chemistry in piperidine synthesis. Heterogeneous catalysts, which can be easily recovered and reused, are particularly attractive for sustainable processes.
Various heterogeneous catalysts have been developed for the synthesis of functionalized piperidines through multi-component reactions. Nano-γ-alumina supported Sb(V) has been used as a reusable solid acid catalyst for the synthesis of bis-spiro piperidine derivatives under ultrasonic irradiation or room temperature conditions, offering advantages like short reaction times and excellent yields. rsc.org Ferric hydrogen sulfate-supported silica-coated magnetic nanoparticles (NiFe2O4@SiO2-FHS) provide a magnetically recyclable green catalyst for the synthesis of highly functionalized piperidine derivatives. scholarsportal.info Cerium-supported chitosan (B1678972) (Ce/chitosan) has been reported as an efficient and recyclable heterogeneous catalyst for the sustainable synthesis of spiropiperidine derivatives in PEG-200 at room temperature. acs.org Sulfamic acid, a cost-effective and easily accessible heterogeneous catalyst, has been successfully employed in the multicomponent synthesis of functionalized piperidines. niscpr.res.in
Metal-catalyzed reactions also play a role in environmentally benign piperidine synthesis. For instance, a heterogeneous cobalt catalyst based on titanium nanoparticles and melamine (B1676169) has been used for the acid-free hydrogenation of pyridine derivatives to the corresponding piperidines in water. nih.gov Cp*Ir complexes have catalyzed the N-heterocyclization of primary amines with diols, providing a new catalytic system for the environmentally benign synthesis of cyclic amines, including piperidines. acs.org
Other environmentally friendly catalytic systems include the use of wet picric acid for the diastereoselective synthesis of highly functionalized piperidine derivatives via a one-pot, three-component transformation. taylorfrancis.com Oxalic acid dihydrate has also been recognized as an environmentally kind substance and an excellent catalyst in the kinetic study of substituted piperidine formation via multi-component reactions. ajgreenchem.comajgreenchem.com
Targeted Functionalization and Derivatization
This compound and its derivatives can undergo targeted functionalization and derivatization to synthesize a wide range of compounds with diverse properties. The presence of the hydroxyl group on the nitrogen atom provides a handle for various transformations.
Functionalization can involve reactions at the hydroxyl group, the nitrogen atom, or the carbon atoms of the piperidine ring. For example, the hydroxyl group can be O-alkylated or O-acylated. The nitrogen atom can be N-alkylated or N-acylated, or participate in reactions like oxidation or reduction. The carbon atoms of the ring can be functionalized through various reactions, including substitution, addition, or oxidation, often guided by the substituents already present and the reaction conditions.
Derivatization of this compound can lead to the synthesis of complex molecules, including those with potential biological activities. The aza-Achmatowicz rearrangement products, which are functionalized dihydropyridinones, can be further derivatized through reactions like palladium-catalyzed arylation to introduce aryl groups at the C2 position of the resulting piperidines. organic-chemistry.org This allows for the synthesis of highly functionalized 2-arylpiperidines. organic-chemistry.org
Intramolecular reductive cyclization of diketoximes provides a route to N-hydroxypiperidines, which are derivatives of this compound with additional substituents on the carbon ring. psu.edu These N-hydroxy compounds can serve as intermediates for further modifications.
The synthesis of substituted α-trifluoromethyl piperidinic derivatives highlights the ability to introduce specific functional groups onto the piperidine core. mdpi.com These derivatives can be synthesized through various routes, including intramolecular condensation and aza-Michael addition. mdpi.com
The diverse synthetic methodologies discussed, including intramolecular cyclization, multi-component reactions, and aza-Achmatowicz rearrangements, coupled with targeted functionalization, allow for the construction of a wide array of this compound derivatives with tailored structures and properties.
Microwave-Assisted Synthesis of Functionalized Piperidine Derivatives
Microwave-assisted synthesis has emerged as a powerful technique in organic chemistry, offering significant advantages such as dramatically reduced reaction times, increased yields, and sometimes improved selectivity compared to conventional heating methods. This is attributed to the efficient transfer of energy directly to the reaction mixture. The application of microwave irradiation has been successfully explored for the synthesis of a wide range of heterocyclic compounds, including functionalized piperidine derivatives. rsc.orgnih.govrsc.orgmdpi.comnih.govnih.gov
Studies have demonstrated the efficacy of microwave irradiation in constructing complex piperidine systems. For instance, microwave-assisted protocols have been developed for the synthesis of spiro indanone pyrrolidine/piperidine fused nitrochromene derivatives. rsc.orgnih.gov These reactions often involve multicomponent approaches, where microwave energy facilitates rapid bond formation. Another application includes the microwave-assisted synthesis of piperidine-containing quinoline (B57606) thiosemicarbazones, which were obtained in excellent yields within very short reaction times (3–5 minutes) under microwave irradiation compared to longer reaction times (0.5–2 hours) under conventional heating. mdpi.comnih.gov Similarly, the synthesis of certain triazole derivatives incorporating piperidine rings has shown significant rate enhancements under microwave conditions, reducing reaction times from several hours to minutes or even seconds while maintaining impressive yields. rsc.org
While direct examples of microwave-assisted synthesis specifically for this compound (N-hydroxypiperidine) are less commonly highlighted in general reviews of microwave synthesis of piperidines, the principles and demonstrated benefits of this technique for accelerating and improving the synthesis of diverse functionalized piperidine scaffolds are directly relevant to the broader field, suggesting potential for its application in the synthesis of N-hydroxypiperidine or its precursors. The efficiency gains observed in related piperidine syntheses under microwave irradiation underscore its value as an advanced synthetic tool.
Mannich Reaction Mechanisms in Piperidine Derivative Synthesis
The Mannich reaction is a versatile three-component coupling reaction that plays a crucial role in the synthesis of β-amino carbonyl compounds and is widely utilized in the construction of nitrogen-containing heterocycles, including the piperidine ring system. researchgate.netorientjchem.orgnih.govresearchgate.netoup.com The general mechanism involves the condensation of an amine (or ammonia), a non-enolizable aldehyde or an enolizable carbonyl compound, and a compound containing an acidic α-proton (a carbon acid). orientjchem.org
In the context of piperidine synthesis, the Mannich reaction is frequently employed to form key carbon-carbon and carbon-nitrogen bonds required to assemble the six-membered ring. The reaction typically proceeds via the in situ formation of an iminium ion from the amine and the carbonyl compound. This electrophilic iminium ion is then attacked by the nucleophilic carbon acid component, forming the C-C bond that is essential for building the piperidine skeleton. researchgate.netnih.gov
Control over stereochemistry is a critical aspect in the synthesis of many biologically active piperidine derivatives. Diastereoselective Mannich reactions have been developed to control the relative stereochemistry of multiple chiral centers within the piperidine ring. researchgate.netnih.govresearchgate.net For example, diastereoselective nitro-Mannich reactions between functionalized acetals and imines have been used to control the stereochemistry of piperidines, with the stereochemical outcome of the Mannich adduct being retained during subsequent reductive cyclization steps. nih.govresearchgate.net
Specific examples illustrating the application of Mannich mechanisms in piperidine synthesis include the preparation of 2-(piperidine-1-ylmethyl)cyclohexanamine, where a Mannich reaction involving cyclohexanone (B45756), formaldehyde (B43269), and piperidine hydrochloride was a key step, proceeding through the formation of a carbonion from cyclohexanone and a carbocation from formaldehyde and piperidine. orientjchem.org Another study discussed the formation of piperidine bases from phenyl vinyl ketone and β-benzoylethylamine hydrochloride via a mechanism related to the Mannich reaction, involving the decomposition of initial Mannich products. oup.com
While the classical Mannich reaction primarily focuses on carbon-carbon and carbon-nitrogen bond formation to build the cyclic structure, understanding these mechanisms is fundamental for designing synthetic routes to functionalized piperidines, which can then be further modified to introduce functionalities like the N-hydroxyl group present in this compound or hydroxyl groups on the carbon ring.
Regioselective Introduction of Hydroxyl Functionality
The regioselective introduction of hydroxyl groups is a crucial transformation in the synthesis of this compound and its hydroxylated carbon derivatives. This involves directing the placement of the hydroxyl group to a specific position on either the nitrogen atom or one of the carbon atoms of the piperidine ring.
For this compound (N-hydroxypiperidine) itself, the hydroxyl group is attached to the nitrogen. Its synthesis can be achieved through the oxidation of piperidine using suitable oxidizing agents such as hydrogen peroxide. wikipedia.orgontosight.ai A reported method involves the application of meta-chloroperoxybenzoic acid and methanol to the tertiary amine product of acrylonitrile (B1666552) and piperidine, followed by heating. wikipedia.org
Introducing hydroxyl groups regioselectively onto the carbon atoms of the piperidine ring requires different strategies depending on the desired position. Various methods have been developed for this purpose:
Hydroboration-Oxidation: This method can be used to introduce a hydroxyl group at a specific carbon position. For instance, hydroboration-oxidation of enecarbamates derived from piperidines has been shown to introduce a β-hydroxy function (at the carbon adjacent to the nitrogen) regioselectively. cdnsciencepub.com
Enzymatic Reduction: Biocatalytic approaches offer high levels of chemo-, regio-, and stereoselectivity. The asymmetric synthesis of (S)-N-Boc-3-hydroxypiperidine, an important intermediate, has been efficiently accomplished through asymmetric reduction of N-Boc-3-piperidone catalyzed by ketoreductase enzymes coupled with glucose dehydrogenase. mdpi.com This enzymatic method allows for the regioselective introduction of the hydroxyl group at the 3-position with high enantiomeric purity.
Aziridine Ring Opening: Regioselective ring opening of functionalized aziridines has been employed in the synthesis of substituted piperidines, including those bearing a hydroxyl group. By controlling the reaction conditions and the nature of the nucleophile, the ring opening can be directed to yield products with hydroxyl functionality at specific carbon positions, such as the 5-position of the piperidine ring. frontiersin.org
Reduction of Ketones: Hydroxyl groups can be introduced by the reduction of corresponding ketone precursors on the piperidine ring. For example, the synthesis of N-Boc-4-hydroxypiperidine involves the reduction of 4-piperidone (B1582916) followed by Boc protection. google.com Similarly, intermediates with a hydroxyl group at the 4-position have been synthesized via hydrogenation of a precursor ketone on a protected piperidine ring. google.com
Alkyne Hydrosilylation-Oxidation: This strategy allows for the selective installation of oxygen functionality. In the context of piperidine alkaloids, this approach has been used to introduce hydroxyl groups at specific positions based on the initial alkyne precursor, demonstrating regioselectivity controlled by the position of a pre-existing hydroxyl group in the acyclic starting material. ru.nlnih.gov
Mechanistic Investigations and Reactivity Profiling of Piperidin 1 Ol Systems
Elucidation of Reaction Mechanisms in Piperidine (B6355638) Synthesis
The formation of the piperidine ring can proceed through various intricate mechanisms, often involving key intermediates and specific transition states. Investigations into these mechanisms provide fundamental insights into the factors governing the efficiency and selectivity of piperidine synthesis, which are relevant to systems potentially involving Piperidin-1-ol or related hydroxylamine (B1172632) species.
Role of Iminium and Enolate Intermediates in Catalytic Processes
Iminium ions and enolates are frequently invoked as crucial intermediates in catalytic reactions leading to the formation of nitrogen-containing heterocycles, including piperidines. In the piperidine-catalyzed Knoevenagel condensation, for instance, the reaction proceeds via the formation of carbinolamine, iminium, and enolate intermediates. acs.orgsci-hub.se The formation of the iminium ion is often identified as a key step, sometimes rate-determining. acs.orgsci-hub.se This process can involve the elimination of a hydroxide (B78521) ion from a carbinolamine intermediate. acs.orgsci-hub.se Subsequently, a nucleophilic attack of the enolate on the iminium ion leads to the formation of an addition intermediate. acs.orgsci-hub.se The catalytic effect of species like piperidine in such reactions can facilitate elimination steps. acs.orgsci-hub.se Iminium intermediates are also generated in acid-mediated cyclization cascades used in piperidine synthesis. nih.govmdpi.com In other catalytic processes, such as the enantioselective synthesis of dihydropyridines (precursors to piperidines), C(1)-ammonium enolates and iminium ions play significant roles as catalytically-generated intermediates for C-C bond formation. rsc.org
Transition State Analysis in Piperidine-Forming Reactions
Analyzing the transition states of reactions provides critical information about the energy barriers and molecular rearrangements that occur during the conversion of reactants to products. This analysis is vital for understanding reaction feasibility and selectivity. Studies investigating the mechanism of copper(II) carboxylate promoted intramolecular carboamination, a method for synthesizing N-functionalized pyrrolidines and piperidines, have included transition state analysis to rationalize observed diastereoselectivity. nih.gov These analyses often involve computational methods, such as Density Functional Theory (DFT), to model the transition state geometries and energies. nih.govacs.orgethz.ch In some reactions involving piperidine, proton-transfer transition states have been identified as rate-determining. rsc.org The stability and characteristics of transition states are also explored in the context of solvent effects and thermodynamic parameters, offering deeper mechanistic insights beyond simple rate measurements. chemistryjournal.net
Radical Initiated Cyclization Pathways
Radical cyclization is a powerful strategy for constructing cyclic organic molecules, including nitrogen heterocycles like piperidines. These pathways are initiated by the generation of a radical species that undergoes intramolecular addition to an unsaturated bond, forming a ring. Examples relevant to piperidine synthesis include copper(II)-catalyzed intramolecular carboamination reactions where a carbon radical adds to an aromatic ring. nih.gov Radical-mediated amine cyclization approaches have been developed for the synthesis of various piperidines. mdpi.com These processes can involve intramolecular hydrogen atom transfer (HAT) initiated by a reactive open-shell intermediate. researchgate.netnih.gov Enantioselective variants of radical-mediated C-H functionalization have been achieved using chiral catalysts to intercept radical intermediates and control stereochemistry in the formation of chiral piperidines. nih.gov While the direct involvement of this compound radicals in these specific examples isn't always explicitly stated in the search results, the principles of radical initiated cyclization are highly relevant to the potential reactivity of hydroxylamine systems under radical conditions, as N-O bonds can be susceptible to homolytic cleavage.
Kinetic Studies and Reaction Rate Determinants
Kinetic investigations provide quantitative data on reaction rates and how they are influenced by various factors, offering valuable information about the reaction mechanism and the nature of the rate-determining step.
Influence of Solvent Polarity and Protonation States on Reaction Kinetics
Solvent properties, particularly polarity and dielectric constant, significantly impact reaction rates by affecting the stabilization of reactants, intermediates, and transition states through solvation. chemistryjournal.netajgreenchem.com In the synthesis of substituted piperidines, the choice of solvent can have a considerable effect on the reaction rate. ajgreenchem.comajgreenchem.com For instance, in some cases, the reaction rate has been observed to be lower in solvents with higher dielectric constants compared to those with lower dielectric constants. ajgreenchem.com The influence of solvent polarity can be related to the nature of the transition state, with non-polar transition states being more consistent with less polar solvents. ajgreenchem.com
Protonation states of reactants and intermediates also play a critical role in reaction kinetics, especially in reactions involving amines and other basic functional groups. The basicity of cyclic amines like piperidine is influenced by the solvent. acs.org Reactions involving proton transfer steps can have their rates significantly affected by the reaction medium and the availability of acidic or basic species. rsc.org For compounds containing amine functionalities, solubility and reactivity can be pH-dependent, with increased solubility potentially observed in more acidic conditions where the amine is protonated. solubilityofthings.com
Temperature Dependence of Reaction Rates and Thermodynamic Parameters
Temperature is a fundamental factor influencing reaction rates. Increasing temperature generally leads to an increase in reaction rate due to increased kinetic energy of molecules, resulting in more frequent and energetic collisions. ajgreenchem.comdergipark.org.trlibretexts.org The relationship between temperature and reaction rate is often described by the Arrhenius equation, which allows for the determination of the activation energy (Ea), the minimum energy required for a reaction to occur. ajgreenchem.comlibretexts.org
Here is a table summarizing some kinetic and thermodynamic parameters from a study on the synthesis of substituted piperidines in different solvents:
| Solvent | Ea (kJ/mol) | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG‡ (kJ/mol) (at a given Temp) |
| Methanol (B129727) | 104.2 | - | -66.6 | - |
| Ethanol (B145695) | 46.9 | - | 142.5 | - |
Note: Data extracted from search result ajgreenchem.com and ajgreenchem.com. Specific temperature for ΔG‡ was not consistently available across snippets, so it is not included in the table.
This data illustrates how solvent can influence the activation energy and entropy of activation in piperidine synthesis reactions. ajgreenchem.comajgreenchem.com
Chemical Stability and Degradation Pathways
The chemical stability and degradation pathways of piperidine derivatives, including this compound, are crucial aspects for understanding their environmental fate and behavior in various chemical processes. Investigations into these areas often involve studying the inherent reactivity of the piperidine ring under different conditions, as well as the specific degradation mechanisms of substituted piperidines.
Investigation of Piperidine Ring Reactivity
The piperidine ring, a saturated six-membered heterocyclic amine, exhibits diverse reactivity influenced by factors such as substituents, pH, temperature, and the presence of oxidizing agents. Studies on the atmospheric degradation of piperidine, for instance, initiated by hydroxyl (OH) radicals, demonstrate that hydrogen abstraction is a primary reaction pathway. This abstraction can occur from both the CH₂ groups on the ring and the NH group. Quantum chemistry calculations on the OH-initiated photo-oxidation of piperidine suggest specific branching ratios for hydrogen abstraction from different positions: approximately 35% from N¹, 50% from C², 13% from C³, and 2% from C⁴. whiterose.ac.ukacs.orgacs.orgnih.gov This hydrogen abstraction leads to the formation of corresponding radicals, which can undergo further reactions, including the formation of imines (e.g., 2,3,4,5-tetrahydropyridine), nitramines, and nitrosamines. whiterose.ac.ukacs.orgacs.orgnih.gov
Oxidation is a significant degradation pathway for piperidine derivatives. Studies on the oxidation of piperidinols, such as piperidin-3-ol and piperidin-4-ol, by V(V) have shown that the mechanism likely involves C-H bond fission. niscpr.res.in This suggests that the carbon atoms adjacent to the nitrogen and bearing hydroxyl groups are potential sites for oxidative attack. Similarly, forced degradation studies on compounds containing the piperidine ring, like fentanyl and minoxidil, have shown degradation under oxidative conditions. jmchemsci.comresearchgate.net
Base-Catalyzed Rearrangements and Environmental Degradation of N-Chloropiperidines
N-Chloropiperidines, formed by the reaction of piperidine with chlorinating agents, are of particular interest due to their environmental relevance as potential disinfection byproducts. These compounds are susceptible to base-catalyzed rearrangements and degradation in aqueous environments. researchgate.netresearchgate.netuni-muenchen.denih.gov
Quantum-chemical studies have been employed to investigate the mechanisms and reaction energies of base-induced rearrangements of N-chloropiperidine and its derivatives. researchgate.netuni-muenchen.denih.gov These studies reveal that in basic media, N-chloropiperidines can undergo dehydrochlorination reactions. uni-muenchen.denih.gov The presence of a base, such as hydroxide ions, can promote nucleophilic substitution at the N-Cl bond. Computational methods have successfully reproduced experimental energy barriers and enthalpies for processes like ring inversion, nitrogen inversion, and dehydrochlorination in N-chloropiperidine. uni-muenchen.denih.gov The inclusion of solvent effects, sometimes even with the explicit consideration of a single water molecule, is important for accurately describing these water-assisted rearrangements in basic conditions. uni-muenchen.denih.gov
For substituted N-chloropiperidines, such as N-chloro-4-(4-fluorophenyl)-3-(hydroxymethyl)piperidine, which is a chlorinated metabolite of the antidepressant paroxetine, various reactions including intramolecular addition, substitution, and elimination have been investigated computationally. uni-muenchen.denih.gov These studies help in understanding the complex degradation pathways environmentally relevant N-chlorinated piperidine derivatives might follow.
Solvothermal Degradation Mechanisms of Piperidine Derivatives
Solvothermal degradation refers to chemical decomposition occurring in a solvent under elevated temperature and pressure. While specific studies on the solvothermal degradation mechanisms of this compound were not extensively found in the provided search results, insights can be drawn from the thermal and hydrolytic degradation of related piperidine derivatives and cyclic amines.
Thermal degradation of cyclic amines like piperazine (B1678402), a six-membered ring with two nitrogen atoms, has been shown to proceed through SN2 substitution reactions, potentially involving ring opening in the initial steps. utexas.edu At elevated temperatures (e.g., 135-175 °C), the thermal degradation of piperazine follows first-order kinetics. utexas.edu
Forced degradation studies on pharmaceutical compounds containing the piperidine moiety, conducted under conditions including heat and hydrolysis, indicate that these are significant degradation pathways. jmchemsci.comresearchgate.netresearchgate.net Acid and base hydrolysis can lead to the cleavage of bonds within the molecule, including those involving the piperidine nitrogen or carbons. jmchemsci.comresearchgate.net Thermal stress can induce various decomposition reactions depending on the specific structure of the piperidine derivative. researchgate.netresearchgate.net
Although direct solvothermal degradation data for this compound is not available from the provided sources, the principles observed in thermal and hydrolytic degradation of related piperidine derivatives under elevated temperatures suggest that similar pathways, including hydrolysis, thermal cleavage of bonds, and potentially ring-opening reactions, could be operative under solvothermal conditions. The specific degradation products would depend on the solvent, temperature, pressure, and the presence of other substances.
Summary of Degradation Pathways and Factors
| Degradation Pathway | Conditions | Key Mechanisms | Relevant Compounds/Observations |
| OH-Initiated Photo-oxidation | Simulated Atmospheric Conditions (with OH) | Hydrogen abstraction (N-H and C-H), Radical formation, Imine/Nitrosamine formation | Piperidine |
| Base-Catalyzed Degradation | Basic Aqueous Solutions | Dehydrochlorination, Nucleophilic substitution at N-Cl, Rearrangements | N-Chloropiperidines (N-chloropiperidine, substituted N-chloropiperidines) |
| Thermal Degradation | Elevated Temperature | SN2 substitution, Ring opening, Bond cleavage | Piperazine, Piperidine derivatives (in forced degradation studies) |
| Hydrolytic Degradation (Acid/Base) | Acidic or Basic Aqueous Solutions | Hydrolysis of cleavable bonds | Piperidine derivatives (in forced degradation studies) |
| Oxidative Degradation | Presence of Oxidizing Agents (e.g., V(V)) | C-H bond fission, Oxidation of nitrogen | Piperidinols, Piperidine derivatives (in forced degradation studies) |
Detailed Research Findings (Examples)
OH-Initiated Degradation of Piperidine: The rate coefficient for the reaction of piperidine with OH radicals was determined to be (1.19 ± 0.27) × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 304 ± 2 K and 1014 ± 2 hPa. whiterose.ac.ukacs.orgnih.gov
Base-Catalyzed Reactions of N-Chloropiperidines: Quantum-chemical calculations have provided reaction energies and transition state structures for base-induced rearrangements, indicating the feasibility of dehydrochlorination and other rearrangement pathways in aqueous solution. uni-muenchen.denih.gov
Thermal Degradation of Piperazine: At 150 °C, the first-order rate constant for thermal degradation of 8 m piperazine with 0.3 mol CO₂/mol alkalinity is 6.12 × 10⁻⁹ s⁻¹. utexas.edu
Advanced Spectroscopic Characterization and Structural Elucidation of Piperidin 1 Ol Analogs
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the connectivity and stereochemistry of organic molecules. Both ¹H and ¹³C NMR provide characteristic signals that correspond to the different hydrogen and carbon environments within the molecule. For piperidine (B6355638) derivatives, the signals from the cyclic methylene (B1212753) groups and any substituents, such as a hydroxyl group, are particularly informative.
Studies on piperidine-containing compounds demonstrate the utility of NMR in structural confirmation. For instance, the ¹H NMR spectrum of 3-(Piperidin-1-yl)propan-1-ol shows characteristic multiplets for the piperidine ring protons and signals corresponding to the propanol (B110389) chain, including the hydroxyl proton. tcichemicals.com Similarly, the ¹H NMR spectrum of 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol was used for characterization, with specific signals indicating the presence of the piperidine ring and other structural features. researchgate.net In the case of 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one, ¹H NMR spectroscopy revealed doublets and broad signals assigned to the axial and equatorial protons of the piperidine ring, as well as signals for the allyl and aromatic protons. actascientific.com The chemical shifts and coupling constants observed in the ¹H NMR spectrum confirmed the chair conformation of the piperidine ring with equatorial orientation of the phenyl rings in this analog. actascientific.com
¹³C NMR spectroscopy provides complementary information by showing signals for each unique carbon atom. The ¹³C NMR spectrum of 1-(1-(2-p-tolylethynyl)cyclohexyl)piperidine, for example, shows distinct peaks corresponding to the various carbon atoms in the piperidine ring, the cyclohexyl ring, and the tolylethynyl group. rsc.org The chemical shifts of these carbons are indicative of their electronic environment and connectivity.
Two-dimensional (2D) NMR techniques, such as COSY, HMQC, and HMBC, are invaluable for establishing correlations between protons and carbons, providing unambiguous assignment of signals and confirming connectivity. These techniques are particularly useful for complex piperidine analogs where simple 1D NMR spectra may be ambiguous.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis
For piperidine derivatives containing hydroxyl groups, FT-IR spectra typically show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. The C-H stretching vibrations of the aliphatic piperidine ring appear in the region of 2800-3000 cm⁻¹. actascientific.com The C-N stretching vibrations within the piperidine ring also give rise to characteristic bands.
Studies on various piperidine analogs highlight the application of these techniques. The FT-IR and FT-Raman spectra of 1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol were analyzed to assign vibrational frequencies, which were also compared with theoretical calculations. ripublication.com Similarly, 1-(phenyl(piperidin-1-yl)methyl)naphthalene-2-ol was characterized using FT-IR and FT-Raman spectroscopy, providing insights into its vibrational modes. researchgate.net The FT-IR spectrum of 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one showed a carbonyl stretching band around 1715 cm⁻¹, an N-H stretching band around 3300 cm⁻¹, and aliphatic and aromatic C-H stretching frequencies between 2804 and 3075 cm⁻¹, supporting its proposed structure. actascientific.com
Raman spectroscopy complements FT-IR by providing information on different vibrational modes, particularly those that are Raman active. The combination of both techniques offers a more complete picture of the molecular vibrations and functional groups.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to obtain information about its structure through analysis of its fragmentation pattern. Different ionization techniques can be employed depending on the nature of the compound.
For Piperidin-1-ol and its analogs, electron ionization (EI) or electrospray ionization (ESI) are commonly used. The mass spectrum of 1-Piperidinepentanol shows a top peak at m/z 98, which likely corresponds to a characteristic fragment ion from the piperidine ring. nih.gov The molecular weight of 1-Piperidinepentanol is 171.28 g/mol , and its mass spectrum provides a unique fingerprint for identification. nih.gov
High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition of the molecule and its fragments. This is particularly useful for confirming the molecular formula of newly synthesized piperidine analogs. For instance, high-resolution mass spectra were used to characterize methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)prop-2-enoyl)benzoate, confirming its molecular composition. mdpi.com
The fragmentation pattern observed in the mass spectrum can provide valuable structural information by indicating the presence of specific substructures within the molecule. Analyzing the masses of the fragment ions helps in piecing together the molecular architecture.
X-ray Diffraction (XRD) and Crystallographic Analysis for Solid-State Structures
X-ray Diffraction (XRD) is a technique used to determine the arrangement of atoms in a crystalline solid. Single-crystal X-ray diffraction provides a detailed three-dimensional structure of a molecule, including bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions and crystal packing.
Crystallographic analysis is crucial for confirming the solid-state structure and conformation of piperidine analogs. For example, single-crystal X-ray diffraction analysis of methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)prop-2-enoyl)benzoate revealed that the compound exists in the enol form in the solid state, and the molecular structure was determined. mdpi.com
Studies on other piperidine derivatives also demonstrate the power of XRD. The crystal structure of 1-(piperidin-1-yl)butane-1,3-dione (B1295584) showed that the piperidine ring adopts a chair conformation and described the hydrogen bonding network in the crystal lattice. nih.gov Similarly, the crystal structure of 4,4′-bis[3-(piperidin-1-yl)prop-1-yn-1-yl]-1,1′-biphenyl was determined by single-crystal X-ray analysis, revealing the twisted conformation of the biphenyl (B1667301) moiety and the chair conformation of the piperidine rings. nih.govuky.edu Even for compounds that are difficult to crystallize into large single crystals, techniques like powder X-ray diffraction (PXRD) can be used to obtain structural information, as demonstrated in the characterization of alectinib (B1194254) hydrochloride, a compound containing a piperidine ring. mdpi.com
XRD provides definitive structural information that complements the data obtained from other spectroscopic techniques, allowing for a complete understanding of the molecular and supramolecular structure of this compound analogs in the solid state.
Future Directions and Emerging Research Avenues
Development of Novel Asymmetric Catalysis for Piperidin-1-ol Derivatives
The development of efficient asymmetric catalytic methods for the synthesis of chiral molecules remains a cornerstone of modern organic chemistry. This compound derivatives, with their inherent structural complexity and potential for diverse substitution patterns, are attractive targets for such methodologies. Future research in this area is anticipated to focus on the design and application of novel catalytic systems capable of controlling the stereochemistry during the formation of the this compound ring or the introduction of chiral centers onto the existing scaffold.
Existing research highlights the importance of asymmetric synthesis for related piperidine (B6355638) structures science.gov. Methods involving catalytic cycloadditions and reductive cyclizations have shown promise in constructing chiral nitrogen-containing heterocycles science.govpsu.edu. For instance, studies on the synthesis of N-hydroxy heterocycles, including substituted piperidin-1-ols, via intramolecular reductive cyclization of diketoximes have been reported, with ongoing work exploring asymmetric induction psu.edu. The synthesis of specific stereoisomers of substituted this compound derivatives has also been achieved through hydride-mediated reduction of nitrones, demonstrating the feasibility of stereocontrol in forming the N-hydroxy piperidine core researchgate.net.
Future efforts will likely involve the exploration of organocatalysis, transition metal catalysis, and biocatalysis to achieve high enantioselectivity and diastereoselectivity in reactions forming or modifying the this compound structure. This includes asymmetric functionalization of pre-formed piperidin-1-ols and enantioselective cyclization reactions leading to the this compound ring system.
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Mechanistic Prediction
The application of artificial intelligence (AI) and machine learning (ML) in chemical synthesis is a rapidly growing field, offering powerful tools for reaction design, optimization, and mechanistic understanding. While specific applications of AI/ML directly focused on this compound are not extensively documented in current literature, the potential for their integration into future research is significant.
AI and ML algorithms can analyze vast datasets of chemical reactions to predict optimal synthetic routes to complex molecules, including substituted piperidin-1-ols. These tools can consider factors such as reaction conditions, catalyst selection, and potential byproducts, accelerating the discovery phase of synthesis. Furthermore, ML models can be trained to predict reaction outcomes and select appropriate catalysts for asymmetric transformations of this compound precursors or derivatives.
Beyond synthesis design, AI/ML can contribute to a deeper understanding of reaction mechanisms. By analyzing spectroscopic data and computational chemistry results, ML algorithms can help elucidate complex reaction pathways involving this compound, including the role of intermediates and transition states. This can inform the rational design of more efficient and selective synthetic methodologies. Future research will likely see the increasing use of these computational tools to guide experimental work on this compound chemistry.
Expansion of this compound Applications in Catalysis and Sustainable Chemical Processes
This compound and its derivatives, particularly the corresponding nitroxyl (B88944) radicals like TEMPO, are known to participate in catalytic oxidation reactions researchgate.netpnas.orgresearchgate.net. The reversible redox behavior between the hydroxylamine (B1172632) (this compound or TEMPOH) and the nitroxyl radical (TEMPO) is key to their catalytic activity.
Future research is expected to explore new catalytic applications for this compound scaffolds beyond traditional alcohol oxidation. This could include their use as catalysts or catalyst components in other types of transformations, such as carbon-heteroatom bond formation, polymerization reactions, or fine chemical synthesis. The development of immobilized this compound-based catalysts could facilitate their recovery and recycling, contributing to more sustainable chemical processes researchgate.net.
Furthermore, the ability of related cyclic hydroxylamines to bind to metal ions science.govscience.govmdpi.comscience.govscience.gov suggests potential applications in metal catalysis or in sustainable processes like metal extraction or remediation. Research into the coordination chemistry of this compound with various metal centers could lead to the design of novel catalysts for a range of reactions under milder and more environmentally friendly conditions. The use of this compound in the context of sustainable processes like uranium extraction from seawater has been noted, highlighting its relevance in this area science.govmdpi.com.
Discovery of Undiscovered Biological Activities and Therapeutic Targets for this compound Scaffolds
The piperidine scaffold is a prevalent motif in many biologically active molecules and pharmaceuticals science.gov. While this compound itself may not have widespread known biological activity, its incorporation into more complex structures can lead to compounds with significant biological properties.
Future research will likely involve the synthesis of diverse libraries of compounds incorporating the this compound scaffold and their screening against a variety of biological targets. This could lead to the discovery of novel therapeutic agents for various diseases. For example, substituted this compound derivatives have been explored as potential aspartyl protease inhibitors google.com. N-hydroxy iminosugars, which contain the N-hydroxypiperidine structure, are an important class of glycosidase inhibitors with potential applications in treating metabolic disorders, viral infections, and cancer researchgate.net.
Research into the biological activities of simplified halichlorine derivatives, which include this compound structures, has shown potential in modulating inflammation . This suggests that the this compound moiety can contribute to desirable biological effects. Future studies will aim to identify specific protein or enzyme targets that interact with this compound-containing molecules, paving the way for the rational design of new drugs.
Advanced Mechanistic Characterization of Complex this compound Transformations Using Operando Techniques
Understanding the detailed mechanisms of chemical reactions is crucial for their optimization and the development of new transformations. For reactions involving this compound, particularly in catalytic cycles or complex synthetic sequences, gaining insights into transient intermediates and reaction pathways can be challenging.
Operando techniques, which involve spectroscopic or diffraction methods applied simultaneously with catalytic reaction measurements, offer a powerful approach to characterize active species and reaction mechanisms under realistic conditions. While the search results did not specifically detail operando studies on this compound transformations, these techniques are increasingly applied to understand complex catalytic systems, including those involving transition metals science.gov.
Future research could leverage operando spectroscopy (e.g., IR, Raman, XAS, EPR) to probe the electronic and structural changes of this compound-based catalysts or intermediates during reactions. This could provide direct evidence for proposed mechanisms, identify the true active species, and reveal deactivation pathways. Such detailed mechanistic understanding will be invaluable for designing more efficient and selective catalytic processes involving this compound and its derivatives.
Q & A
Q. What are the recommended methodologies for synthesizing Piperidin-1-ol in academic research?
- Methodological Answer : this compound can be synthesized via reductive amination of piperidone derivatives or hydroxylation of piperidine precursors. Key steps include:
- Starting Materials : Piperidine derivatives (e.g., piperidone) and hydroxylating agents like hydroxylamine or catalytic hydroxylation systems .
- Reaction Conditions : Optimize temperature (typically 50–80°C) and solvent polarity (e.g., ethanol or THF) to control regioselectivity .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization for high-purity isolation .
Table 1 : Example Synthesis Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Reductive Amination | 65–75 | NaBH₃CN, MeOH, 60°C | |
| Catalytic Hydroxylation | 50–60 | Pd/C, H₂O₂, AcOH, 70°C |
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodological Answer :
- Spectroscopic Analysis :
- NMR : Compare ¹H and ¹³C NMR chemical shifts with literature values (e.g., δ ~3.5 ppm for N-linked protons) .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and amine (1550–1650 cm⁻¹) functional groups .
- Chromatography : Use HPLC (C18 column, 0.1% TFA in H₂O/MeCN) to assess purity (>95%) .
- Elemental Analysis : Validate molecular formula (C₅H₁₁NO) via combustion analysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions to avoid inhalation risks, especially if acute toxicity is reported .
- First Aid : For spills, neutralize with inert absorbents (e.g., vermiculite) and rinse affected areas with water for 15+ minutes .
Advanced Research Questions
Q. How can researchers resolve contradictory data in this compound reactivity studies?
- Methodological Answer :
- Variable Isolation : Systematically test reaction parameters (pH, solvent, temperature) to identify confounding factors .
- Replication : Repeat experiments under identical conditions to confirm reproducibility .
- Cross-Validation : Use complementary techniques (e.g., kinetic studies vs. computational modeling) to reconcile discrepancies .
Q. What experimental designs are optimal for assessing this compound’s stability under varying conditions?
- Methodological Answer :
- Stress Testing : Expose the compound to extreme pH (2–12), UV light, and humidity (40–80% RH) for 4–8 weeks .
- Analytical Monitoring : Track degradation via LC-MS and quantify byproducts (e.g., oxidized piperidine derivatives) .
Table 2 : Stability Study Design
| Condition | Duration | Key Metrics | Reference |
|---|---|---|---|
| Acidic (pH 2) | 4 weeks | % Degradation, Byproducts | |
| UV Exposure | 6 weeks | Color Change, Purity Loss |
Q. How can comparative studies with this compound analogs enhance understanding of structure-activity relationships (SAR)?
- Methodological Answer :
- Analog Selection : Compare with derivatives like 3-(piperidin-1-yl)propan-1-ol (hydroxyl position variation) or pyridine-substituted analogs .
- Assay Design : Test biological activity (e.g., enzyme inhibition) or physicochemical properties (logP, solubility) using standardized protocols .
- Data Analysis : Apply multivariate statistics (PCA or cluster analysis) to identify key structural determinants of activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
